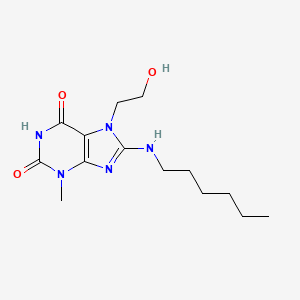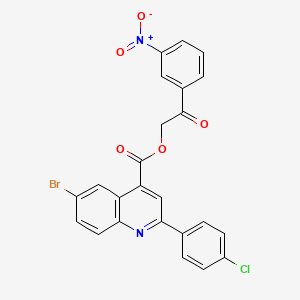
2-(2,3-Dimethylphenoxy)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of 2-(2,3-Dimethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 1-(3-(1H-tetraazol-1-YL)PH)acetaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
Hydrazides: A class of compounds with similar structures and potential biological activities.
Tetrazoles: Compounds containing the tetrazole ring, known for their diverse applications in medicinal chemistry.
Uniqueness
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
478251-88-6 |
|---|---|
Formule moléculaire |
C19H20N6O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6O2/c1-13-6-4-9-18(14(13)2)27-11-19(26)22-21-15(3)16-7-5-8-17(10-16)25-12-20-23-24-25/h4-10,12H,11H2,1-3H3,(H,22,26)/b21-15+ |
Clé InChI |
XZXRSOZDBNKSAW-RCCKNPSSSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)N3C=NN=N3)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)N3C=NN=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)



![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)



![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)


